molecular formula C11H12ClNO2 B1416314 2-Chloro-6-(morpholin-4-yl)benzaldehyde CAS No. 68415-31-6

2-Chloro-6-(morpholin-4-yl)benzaldehyde

Cat. No.: B1416314
CAS No.: 68415-31-6
M. Wt: 225.67 g/mol
InChI Key: ZVRQUHIYZASEFQ-UHFFFAOYSA-N
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Description

2-Chloro-6-(morpholin-4-yl)benzaldehyde is an organic compound with the molecular formula C₁₁H₁₂ClNO₂ and a molecular weight of 225.67 g/mol . This compound is characterized by the presence of a chloro group at the second position and a morpholine ring at the sixth position on the benzaldehyde ring. It is primarily used in chemical research and synthesis due to its unique structural properties.

Preparation Methods

The synthesis of 2-Chloro-6-(morpholin-4-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and morpholine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.

    Procedure: 2-Chlorobenzaldehyde is reacted with morpholine in the presence of a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux for several hours to ensure complete reaction.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

2-Chloro-6-(morpholin-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-6-(morpholin-4-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(morpholin-4-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloro and morpholine groups contribute to the compound’s ability to interact with hydrophobic and hydrophilic regions of biological molecules, respectively .

Comparison with Similar Compounds

2-Chloro-6-(morpholin-4-yl)benzaldehyde can be compared with similar compounds such as:

    2-Chloro-6-(piperidin-1-yl)benzaldehyde: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde: Contains a pyrrolidine ring instead of a morpholine ring.

    2-Chloro-6-(azepan-1-yl)benzaldehyde: Features an azepane ring in place of the morpholine ring.

The uniqueness of this compound lies in the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-chloro-6-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRQUHIYZASEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100 mL round-bottom flask was charged with 2-chloro-6-fluorobenzaldehyde (8.00 g, 50.5 mmol, 1.00 equiv), morpholine (6.60 g, 75.8 mmol, 1.50 equiv), potassium carbonate (17.4 g, 126 mmol, 2.50 equiv), and dimethyl sulfoxide (50 mL). The resulting solution was stirred for 3 hour at 100° C. in an oil bath and then diluted with H2O (50 mL). The resulting mixture was extracted with ethyl acetate (3×100 mL) and the organic layers were combined, washed with H2O (2×50 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was chromatographed on a silica gel column with ethyl acetate/petroleum ether (1/9) to yield 5.00 g (44%) of 2-chloro-6-(morpholin-4-yl)benzaldehyde as a yellow solid. LCMS (ESI, m/z): 226 [M+H]+.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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